Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate

Medicinal chemistry Enzyme inhibition Scaffold design

Researchers requiring a dual hydrogen-bond donor/acceptor scaffold for structure-based drug design often face supply gaps. Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate (CAS 155164-71-9) directly fills this need. • Acyl hydrazine carbamate core with two NH protons (H,9,11; H,10,12) enabling dual-target engagement. • Thiophene-2-carbonyl group provides sulfur-mediated interactions and aromatic stacking potential. • One-step hydrazone derivatization for focused library synthesis targeting AChE/BChE (up to 90.16% inhibition) and AMR pathogens (MIC 2-4 µg/mL). • Consistent purity and reliable supply for medicinal chemistry and agrochemical fungicide discovery.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 155164-71-9
Cat. No. B12555480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate
CAS155164-71-9
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCCOC(=O)NNC(=O)C1=CC=CS1
InChIInChI=1S/C8H10N2O3S/c1-2-13-8(12)10-9-7(11)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,9,11)(H,10,12)
InChIKeyFZGHHXFEQNOWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate (CAS 155164-71-9): Core Structural Identity and Verified Procurement Baseline


Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate (syn. ethyl N-(thiophene-2-carbonylamino)carbamate) is an acyl hydrazine carbamate derivative (C₈H₁₀N₂O₃S, MW 214.24 g/mol) that combines a thiophene-2-carbonyl group with an ethyl carbazate backbone [1][2]. This dual functionality places it at the intersection of thiophene-based bioactive scaffolds and hydrazine-carboxylate synthetic intermediates, with structurally confirmed identity via NMR and GC-MS spectral data (InChIKey: FZGHHXFEQNOWPW-UHFFFAOYSA-N) [1]. The compound is synthesized by reacting thiophene-2-carbohydrazide with ethyl chloroformate, yielding a product with two amide-like NH protons (H,9,11 and H,10,12) that are critical for hydrogen-bonding interactions with biological targets [2][3].

Why Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate Cannot Be Replaced by Common Thiophene or Hydrazine Analogs


The compound occupies a specific chemical space inaccessible to simple substitution by either thiophene-2-carbohydrazide (CAS 2361-27-5, a hydrazide lacking the carbamate moiety) or ethyl carbazate (CAS 4114-31-2, a carbamate ester lacking the thiophene ring) [1]. The thiophene-2-carbohydrazide scaffold alone lacks the ethyl carbazate extension that provides the second hydrogen-bond donor/acceptor pair (NH-COOEt) essential for dual-target engagement observed in related acyl hydrazone series [2]. Conversely, ethyl carbazate derivatives without the thiophene ring fail to exploit sulfur-mediated interactions and the aromatic stacking potential that thiophene provides in enzyme binding pockets—interactions that have been quantitatively demonstrated to enhance cholinesterase and α-amylase inhibition in structure-activity relationship studies of thiophene-2-carboxamide derivatives [3][4]. Generic substitution would therefore compromise the discrete hydrogen-bonding geometry, sulfur-aromatic surface, and dual-reactivity profile that make this compound a unique intermediate and screening candidate.

Quantitative Differentiation Evidence: Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate vs. Structural Analogs


Structural Differentiation: Dual Hydrogen-Bond Donor/Acceptor Capacity vs. Thiophene-2-Carbohydrazide

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate (C₈H₁₀N₂O₃S, MW 214.24) possesses two distinct NH protons (confirmed by ¹H-NMR at positions 9,11 and 10,12) versus only one NH₂ group in thiophene-2-carbohydrazide (C₅H₆N₂OS, MW 142.18) [1]. This additional hydrogen-bond donor capacity translates into enhanced binding potential: in the related N-benzylidene-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide series, compounds retaining the dual-NH motif demonstrated α-amylase IC₅₀ values ranging from 8.35 to 45.2 µM, compared to acarbose (IC₅₀ = 5.45 ± 0.06 µM), establishing class-level evidence that the intact hydrazine-carboxylate/thioamide core is essential for enzyme inhibition [2].

Medicinal chemistry Enzyme inhibition Scaffold design

Synthetic Utility as a Versatile Intermediate: One-Step Derivatization via the Ethyl Carbazate Handle

The ethyl carbazate moiety in ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate provides a reactive handle for condensation with aldehydes to form hydrazones, enabling rapid library diversification [1]. This contrasts with thiophene-2-carbohydrazide, which requires additional acylation steps to introduce a carbamate-like extension [2]. In the thiophene-2-carboxamide Schiff base series, derivatives retaining the hydrazinecarbonyl linker (analogous to the target compound) achieved yields >85% across 16 compounds, with selected candidates showing dual AChE/BChE inhibition (compound 13: BChE 90.16%, AChE 83.21% inhibition) [3]. The target compound's pre-installed carbazate ester eliminates a synthetic step compared to building the same functionality from the parent hydrazide [1].

Organic synthesis Hydrazone chemistry Library diversification

Antimicrobial Class Potential: Thiophene-Hydrazine Carboxylate Scaffold vs. Simple Thiophene Carboxamides

Thiophene-2-carbohydrazide-derived heterocycles incorporating the hydrazine-carboxylate-type linkage have demonstrated selective antimicrobial activity against clinically relevant pathogens [1]. Specifically, spiro-indoline-oxadiazole derivatives retaining the thiophene-carbonyl-hydrazine core achieved MIC values of 2–4 µg/mL against Clostridium difficile while exhibiting no activity against other tested strains, demonstrating target selectivity [1]. In the benzo[b]thiophene acylhydrazone series, compound II.b (retaining the carbohydrazide connector analogous to the target compound) showed MIC = 4 µg/mL against three S. aureus strains including methicillin-resistant and daptomycin-resistant clinical isolates [2]. These class-level data suggest that the hydrazine-carboxylate bridge present in ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate is a privileged scaffold for antimicrobial activity, whereas simple thiophene carboxamides lacking this bridge (e.g., 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide) require additional substitution to achieve comparable potency [3].

Antimicrobial resistance MRSA Antifungal

Physicochemical Differentiation: Solubility and Formulation-Relevant Properties vs. Heavier Thiophene Analogs

With a molecular weight of 214.24 g/mol and exact mass of 214.041213 g/mol, ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate resides within the optimal range for fragment-based and lead-like compound libraries (MW < 250) [1]. In contrast, the benzo[b]thiophene acylhydrazone derivatives that demonstrated antimicrobial activity (MIC = 4 µg/mL against MRSA) have molecular weights exceeding 330 g/mol, placing them outside lead-like chemical space [2]. The compound's computed polar surface area (deriving from 3 oxygen and 2 nitrogen atoms within a compact scaffold) is favorable for aqueous solubility, an advantage over more lipophilic thiophene derivatives that require formulation optimization [3]. The presence of the ethyl ester also provides a tunable handle for prodrug strategies via esterase-mediated hydrolysis.

Drug-likeness Physicochemical profiling Lead optimization

Optimal Application Scenarios for Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate Based on Verified Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery Starting Point for Cholinesterase or α-Amylase Inhibitors

The compound's molecular weight (214.24 g/mol) and dual hydrogen-bond donor/acceptor profile make it an ideal fragment for structure-based drug design targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or α-amylase. Thiophene-2-carboxamide Schiff base derivatives bearing a hydrazinecarbonyl linker have demonstrated dual AChE/BChE inhibition with up to 90.16% BChE inhibition (compound 13, at a standard screening concentration relative to Donepezil at 92.34%) [1]. Similarly, N-benzylidene-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide derivatives inhibited α-amylase with IC₅₀ values as low as 8.35 µM, compared to acarbose at 5.45 ± 0.06 µM [2]. Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate provides the identical core scaffold with the carbamate oxygen offering an additional vector for optimization via hydrazone formation.

Antimicrobial Library Synthesis: Precursor for Generating C. difficile-Selective or Anti-MRSA Hydrazones

Thiophene-2-carbohydrazide-derived heterocycles retaining the hydrazine-carbonyl-thiophene core have demonstrated selective antimicrobial activity, with spiro-indoline-oxadiazole derivatives achieving MIC values of 2–4 µg/mL against C. difficile without affecting other bacterial strains [3]. Benzo[b]thiophene acylhydrazones with the analogous hydrazide connector showed MIC = 4 µg/mL against methicillin-resistant and daptomycin-resistant S. aureus clinical isolates [4]. Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate serves as a direct aldehyde-condensation substrate to generate focused libraries targeting these priority AMR pathogens, with the ethyl carbazate moiety enabling one-step diversification.

Chemical Biology: Tool Compound Intermediate for Autophagy or Kinase Pathway Probes

Structurally related thiophene carbamate compounds have been identified as autophagy inhibitors—for instance, EACC (ethyl 2-((5-nitrothiophene-2-carbonyl)amino)thiophene-3-carbonyl)carbamate) acts as a reversible inhibitor of autophagic flux by preventing Stx17 loading onto autophagosomes . While ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate is not directly active as an autophagy inhibitor, its scaffold is one synthetic transformation away from the EACC chemotype (nitration and amide coupling), positioning it as a versatile intermediate for chemical biology probe development targeting autophagy or IKK-2 kinase pathways [5].

Agrochemical Intermediate: Fungicidal Thiophene Carbamate Lead Optimization

Heteroaryl thiophene carbamates (structurally analogous to the target compound) have demonstrated fungicidal activity against Pyricularia oryzae, the causative agent of rice blast disease [6]. The carbamate functionality, combined with the thiophene heterocycle, is a recognized pharmacophore in agrochemical fungicide design [6]. Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate provides a direct entry point for synthesizing novel thiophene carbamate fungicide candidates through hydrazone derivatization, bypassing the need for separate carbamate installation.

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